Stenine

説明

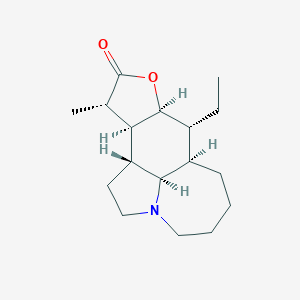

Structure

2D Structure

3D Structure

特性

CAS番号 |

16625-37-9 |

|---|---|

分子式 |

C17H27NO2 |

分子量 |

277.4 g/mol |

IUPAC名 |

(1R,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one |

InChI |

InChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3/t10-,11+,12+,13+,14+,15+,16-/m0/s1 |

InChIキー |

ROIHYOJMCBKEER-KRJCKNDRSA-N |

SMILES |

CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C |

異性体SMILES |

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](CC3)[C@@H]4[C@H]1OC(=O)[C@H]4C |

正規SMILES |

CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C |

同義語 |

stenine |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies of Stenine

Botanical Sources within the Stemonaceae Family

Stenine and its related alkaloids are exclusively found within the plant family Stemonaceae. thieme-connect.comresearchgate.net This small monocotyledonous family comprises three genera: Stemona, Croomia, and Stichoneuron, which are primarily distributed throughout Southeast Asia and tropical Australia. thieme-connect.com The genus Stemona is the largest and the principal source of these alkaloids, with its species having a long history of use in traditional Chinese, Vietnamese, and Thai medicine. researchgate.net

Research has identified this compound in the roots of several Stemona species. Notably, it was first isolated from Stemona tuberosa, a plant native to China, Southeast Asia, and New Guinea, which is considered one of the fundamental herbs in traditional Chinese medicine. researchgate.netnih.gov Subsequent phytochemical investigations have also confirmed its presence in the roots of Stemona sessilifolia. researchgate.net The occurrence of this compound is a key chemotaxonomic feature, helping to define the chemical profile of the Stemonaceae family. thieme-connect.com

| Plant Species | Family | Plant Part |

|---|---|---|

| Stemona tuberosa | Stemonaceae | Roots |

| Stemona sessilifolia | Stemonaceae | Roots |

Advanced Phytochemical Isolation and Characterization Techniques

The isolation and characterization of this compound from plant material involve a multi-step process utilizing modern phytochemical techniques. The general procedure begins with the extraction of alkaloids from the dried and ground roots of the source plant. tjpps.org

Extraction and Purification: Initial extraction is typically performed using solvents. plantarchives.org Following this, purification is necessary to separate the target alkaloids from the complex mixture of plant metabolites. plantarchives.org Modern methods such as solid-phase extraction are employed for efficient purification. researchgate.net Chromatographic techniques are central to the isolation of individual compounds. nih.gov Column chromatography, using stationary phases like silica (B1680970) gel or alumina, is a fundamental step for the initial fractionation of the crude extract. tjpps.orgnih.gov This is often followed by more advanced and higher-resolution methods. High-performance liquid chromatography (HPLC), particularly gradient reversed-phase HPLC coupled with detectors like an evaporative light scattering detector (ELSD), has proven effective for the separation and quantification of Stemona alkaloids, including this compound. researchgate.net

Structural Characterization: Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic and analytical methods. The complex, three-dimensional structure of Stemona alkaloids often requires a combination of techniques for unambiguous characterization. thieme-connect.com These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. ijbpas.com

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound. ijbpas.com

Infrared (IR) Spectroscopy: Helps identify the presence of specific functional groups within the molecule. ijbpas.com

X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis provides the definitive molecular structure and absolute configuration. researchgate.net

Chemodiversity and Analogues from Natural Sources within the this compound Group

The Stemona alkaloids are a highly diverse group, with over 250 distinct compounds having been isolated and identified from Stemonaceae plants. researchgate.net These alkaloids are structurally characterized by a central pyrrolo[1,2-a]azepine core, but exhibit great diversity through various structural modifications. thieme-connect.comresearchgate.net

This compound itself is part of a specific subgroup of these alkaloids. Its structure is notable for the lack of the methylated butyrolactone ring that is commonly attached at the C-3 position in many other Stemona alkaloids, such as Tuberostemonine (B192615). thieme-connect.com This structural variation is a key aspect of the chemodiversity within the family.

Several naturally occurring analogues of this compound have been isolated, showcasing further structural modifications. These variations often involve oxidation, changes in ring structure, or the absence of certain functional groups. The discovery of these analogues provides insight into the biosynthetic pathways within the plants and contributes to the chemotaxonomic understanding of the Stemona genus. researchgate.net

| Compound Name | Reported Botanical Source | Key Structural Feature |

|---|---|---|

| This compound | Stemona tuberosa, S. sessilifolia | Core azepinoindole skeleton. nih.gov |

| Neothis compound (B1156026) | Stemona sp. | Isomer of this compound. nih.gov |

| 2-Oxothis compound | Stemona sessilifolia | Carbonyl group at the C-2 position. thieme-connect.com |

| This compound A | Stemona sessilifolia | Contains an N-oxide structure and lacks a C-3 lactone ring. researchgate.net |

| This compound B | Stemona sessilifolia | Lacks a C-3 lactone ring. researchgate.net |

Biosynthetic Pathways and Proposed Mechanistic Steps

Postulated Biosynthetic Routes to the Stenine Skeleton

The core skeleton of Stemona alkaloids, including this compound, is generally believed to originate from amino acids and terpenoid units. thaiscience.inforesearchgate.net A prominent hypothesis, put forth by Seger et al., suggests that the pyrrolo[1,2-a]azepine nucleus, common to many Stemona alkaloids, is formed from distinct precursors. thaiscience.info Specifically, the A-ring of these alkaloids is postulated to derive from spermidine, a polyamine, while the C- and D-ring carbons are thought to have a terpenoid origin. thaiscience.info

More broadly, comprehensive biogenetic considerations classify Stemona alkaloids as originating from L-ornithine and glutamic acid, combined with hemiterpenoid or monoterpenoid building blocks. researchgate.net The construction mechanisms for the characteristic pyrrolo-/pyrido-[1,2-a]-azepine systems and indolizidine cores are central to their formation. researchgate.net

Synthetic efforts to construct the this compound skeleton often draw inspiration from these proposed biosynthetic pathways, employing "biomimetic" strategies. nih.govsigmaaldrich.comacs.orgorganic-chemistry.org For instance, the intramolecular Diels-Alder reaction followed by an intramolecular Schmidt reaction sequence has been a key step in several formal syntheses of this compound, reflecting a potential cascade of reactions in the natural pathway. nih.govacs.orgorganic-chemistry.org Another approach involves the construction of the densely substituted cyclohexane (B81311) core of this compound through consecutive asymmetric Michael additions. nih.gov

Enzymatic Transformations and Precursor Incorporation Studies in this compound Biosynthesis

While specific enzymes directly catalyzing each step in this compound's biosynthesis remain largely uncharacterized in detail, studies on related Stemona alkaloids offer indirect evidence of enzymatic involvement and precursor utilization. Proteomic profiling of Stemona species, for example, has investigated the protein expression response to elicitors like chitosan, which can enhance alkaloid production. scialert.netnih.gov These studies identified proteins such as glutathione (B108866) S-transferase and heat shock protein that showed altered expression, suggesting their roles in plant defense metabolism and, consequently, in the biosynthesis of Stemona alkaloids like 1',2'-didehydrostemofoline and stemofoline. sigmaaldrich.comscialert.netnih.gov This indicates that the plant's metabolic machinery, including specific enzymes, is responsive and involved in the production of these secondary metabolites.

Direct precursor incorporation studies have provided crucial evidence for the building blocks of Stemona alkaloids. L-ornithine has been demonstrated to positively influence the production of Stemona alkaloids, including 1',2'-didehydrostemofoline and stemofoline, in Stemona sp. root cultures. thaiscience.info For instance, supplementing liquid MS medium with L-ornithine significantly increased the production of 1',2'-didehydrostemofoline and total stemofoline, supporting L-ornithine's role as a key precursor in their biosynthesis. thaiscience.info

Table 1: Effect of L-Ornithine on Stemona Alkaloid Production in Stemona sp. Root Cultures thaiscience.info

| Precursor Added | Concentration (mg/L) | Alkaloid Measured | Production (mg/g DW) | Fold Increase over Control |

| L-Ornithine | 10 | 1',2'-didehydrostemofoline | 52.16 ± 5.86 | 4.22 |

| L-Ornithine | 5 | Total Stemofoline | 197.55 ± 10.25 | 2.67 |

Note: DW = Dry Weight

Interconnections of this compound Biosynthetic Pathways with Primary and Secondary Plant Metabolism

The biosynthesis of secondary metabolites like this compound is intrinsically linked to primary metabolism, drawing upon its intermediates and enzymatic machinery. bspublications.netfrontiersin.orgresearchgate.netwiley-vch.de Primary metabolism encompasses essential processes for plant growth and survival, producing fundamental molecules such as carbohydrates, amino acids, and fatty acids. bspublications.netthe-innovation.org Secondary metabolites, while not strictly essential for the organism's immediate survival, are often derived from modified synthetic pathways originating from primary metabolites or share common substrates. bspublications.net

Key precursors from primary metabolism that feed into alkaloid biosynthesis include:

Amino Acids : L-ornithine and glutamic acid are identified as primary building blocks for Stemona alkaloids. researchgate.net More generally, alkaloids are synthesized from various amino acids such as lysine, tyrosine, and tryptophan. frontiersin.orgbspublications.net The shikimate pathway, a primary metabolic route, is crucial for the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan, which then serve as precursors for a wide array of secondary metabolites, including some alkaloids. bspublications.netfrontiersin.org

Acetyl-CoA : This central metabolite, formed from glycolysis and fatty acid β-oxidation, is a precursor for various organic acids and is also involved in the synthesis of terpenes. bspublications.netwiley-vch.de

Terpenoid Precursors : The terpenoid units proposed for the C- and D-rings of this compound are synthesized via the mevalonic acid (MVA) pathway and the 2-C-methylerythritol 4-phosphate (MEP) pathway. bspublications.netresearchgate.net These pathways originate from products of glycolysis, such as pyruvate (B1213749) and glyceraldehyde-3-phosphate. bspublications.netresearchgate.net

The interconnections are crucial for the plant's adaptation to its environment, with secondary metabolites often serving roles in defense or communication. bspublications.netfrontiersin.org The flow of carbon from central primary metabolism to specialized secondary metabolic pathways is tightly regulated, often at the level of enzymatic reactions that act as bottlenecks in the transfer of metabolic flux. frontiersin.orgwiley-vch.de

Table 2: Key Precursors and Their Primary Metabolic Origins for this compound Biosynthesis

| Precursor Type | Specific Precursors (Examples) | Primary Metabolic Origin (Pathways) |

| Amino Acids | L-Ornithine, Glutamic Acid | Central Carbon Metabolism, Shikimate Pathway |

| Terpenoids | Isoprene units | Mevalonic Acid (MVA) Pathway, 2-C-Methylerythritol 4-Phosphate (MEP) Pathway (from Glycolysis) bspublications.netresearchgate.net |

| General | Acetyl-CoA | Glycolysis, β-oxidation of fatty acids bspublications.netwiley-vch.de |

Total Synthesis Strategies and Methodological Advancements for Stenine

Seminal Racemic Total Syntheses of Stenine

Early efforts in the total synthesis of this compound primarily focused on racemic approaches, laying the groundwork for understanding the construction of its challenging core structure. Notable contributions in this area include syntheses by Hart, Padwa, and Aubé nih.govacs.org.

Aubé's group, for instance, achieved a formal synthesis of racemic this compound, highlighting the utility of a cascade Diels-Alder/Schmidt reaction researchgate.netresearchgate.netchimia.ch. This tandem reaction sequence provided rapid access to the core skeleton of several Stemona alkaloids, including this compound nih.govresearchgate.netacs.org. Another racemic synthesis was accomplished in eight steps from a known ketophosphonate reagent, featuring a key exo-selective Diels-Alder/intramolecular Schmidt domino reaction, which efficiently generated three of the four rings and four stereocenters in a single step researchgate.net. These racemic syntheses, while not providing enantiopure compounds, were crucial in establishing viable routes to the complex polycyclic framework of this compound.

Enantioselective Total Syntheses of this compound

The development of enantioselective total syntheses for this compound marked a significant advancement, allowing for the preparation of the natural product in its optically active form. Early enantioselective syntheses were reported by Wipf and Morimoto acs.org. The inherent complexity of this compound, with its multiple stereocenters, makes asymmetric synthesis a demanding endeavor researchgate.netresearchgate.netdicp.ac.cn.

Key Asymmetric Methodologies and Chiral Control Strategies

Another strategy involves stereoselective transformations on a cyclohexane (B81311) ring controlled by a chiral auxiliary unit, as demonstrated in an asymmetric synthesis of (-)-Stenine researchgate.netnih.gov. Substrate control, where existing stereogenic centers within the reactant direct the formation of new ones, also plays a crucial role in achieving desired stereochemical outcomes acs.orgsfu.cabaranlab.orgslideshare.net.

Application of Cascade and Tandem Reactions (e.g., Diels-Alder/Schmidt) in this compound Synthesis

Cascade and tandem reactions have proven to be powerful tools for rapidly building molecular complexity in this compound synthesis. The Diels-Alder/azido-Schmidt reaction sequence stands out as a key strategy, providing efficient access to the core skeleton shared by various Stemona alkaloids nih.govresearchgate.netacs.orgnih.gov. This domino process is particularly attractive because both the Diels-Alder and intramolecular Schmidt reactions can be catalyzed by Lewis acids, sometimes even in the same pot acs.orgresearchgate.netchimia.ch.

Aubé's group extensively developed this strategy, applying it to both formal and total syntheses of (±)-Stenine. The stereochemical outcome of this reaction sequence can be influenced by both substrate type and reaction conditions, allowing for the preparation of different stereoisomers researchgate.netacs.org. This methodology has been instrumental in streamlining the synthesis of this compound and its analogues nih.gov.

Strategic Use of Chiral Auxiliaries and Substrate Control

Chiral auxiliaries are stereogenic groups temporarily incorporated into an organic compound to control the stereochemical outcome of a synthesis, and they can typically be recovered for future use wikipedia.org. In the context of this compound synthesis, chiral auxiliary units have been utilized to direct stereoselective transformations, particularly on the cyclohexane ring, which is central to the alkaloid's complex architecture researchgate.netnih.govresearchgate.net. Fujioka's group, for instance, reported a synthesis of (-)-Stenine employing their established chiral auxiliary researchgate.net.

Evolution of Synthetic Efficiency and Step Economy in this compound Construction

Table 1: Comparison of Selected this compound Total Synthesis Approaches

| Approach Type | Key Methodologies | Steps (Longest Linear Sequence) | Overall Yield | Reference |

| Racemic Formal | Diels-Alder/Schmidt Cascade | N/A (Formal Synthesis) | N/A | researchgate.netresearchgate.netchimia.ch |

| Racemic Total | Exo-selective Diels-Alder/Intramolecular Schmidt | 8 | 14% | researchgate.netnih.govacs.org |

| Enantioselective | Double Asymmetric Michael Addition | 14 | 5.9% | researchgate.netresearchgate.netdicp.ac.cnoup.com |

| Enantioselective | Chiral Auxiliary Controlled | N/A | N/A | researchgate.netnih.gov |

Formal Syntheses and Core Structure Construction of the this compound Scaffold

Formal syntheses of this compound involve the synthesis of an intermediate that has previously been converted to the target molecule, thereby demonstrating a viable pathway without completing the final steps. This approach is particularly valuable for validating key strategic disconnections and reaction sequences.

The construction of the B ring of this compound is a noteworthy challenge, as it is fused to three additional rings and contains a stereogenic center at each of its carbon atoms nih.gov. Early formal syntheses, including those from Aubé's laboratory, focused on addressing this complexity nih.govacs.orgnih.gov. The tandem Diels-Alder/azido-Schmidt reaction sequence has been a cornerstone in these formal syntheses, providing a rapid and efficient means to assemble the intricate polycyclic core structure of this compound and related Stemona alkaloids nih.govresearchgate.netacs.orgnih.gov. This methodology allows for the efficient construction of the tricyclic lactam core, which is a crucial precursor to this compound researchgate.net.

The continuous exploration of formal syntheses has contributed significantly to the understanding and refinement of strategies for building the this compound scaffold, paving the way for more efficient and stereoselective total syntheses.

Synthesis of this compound Analogues and Stereoisomers (e.g., Neothis compound (B1156026), 9a-epi-Stenine)

The synthesis of this compound analogues and stereoisomers is a critical area of research, offering pathways to compounds with potentially varied biological activities and providing deeper insights into structure-activity relationships within the Stemona alkaloid family. Given the complex polycyclic nature and multiple stereocenters of this compound, achieving stereocontrol in the synthesis of its analogues and epimers presents significant challenges and has driven the development of innovative synthetic methodologies.

Synthesis of Neothis compound

Neothis compound, a stereoisomer of this compound, has been a target for several total synthesis efforts, often leveraging strategies that allow for stereodivergent access to both natural products. Jeffrey Aubé's group reported a concise total synthesis of (±)-neothis compound, employing a tandem Diels-Alder/intramolecular Schmidt reaction as a key disconnection organic-chemistry.orgacs.org. This strategy allowed for the rapid construction of the core skeleton shared by several Stemona alkaloids, including this compound and neothis compound, with the stereochemical outcome influenced by the choice of Lewis acid organic-chemistry.orgacs.org. For instance, the use of tin tetrachloride was found to favor the product distribution required for neothis compound synthesis organic-chemistry.org.

| Synthetic Route (Aubé) | Key Reaction | Intermediate Yield | Final Product Yield (from intermediate) | Overall Yield (Racemic Neothis compound) |

| Tandem Diels-Alder/Schmidt | Diels-Alder/Schmidt | - | - | - |

| Methylenation/Hydrogenation | Methylenation | Methylene lactone (49%) acs.org | Racemic Neothis compound (93% from thioamide) acs.org | 10% (13 steps) acs.org |

Beyond racemic approaches, enantioselective syntheses of (+)-neothis compound have also been developed. One such approach utilized a chirality transfer strategy involving acyclic polyol intermediates researchgate.netnih.gov. A key step in this synthesis was the sequential Overman/Claisen rearrangement of an allylic 1,2-diol, which effectively installed two contiguous stereocenters with complete diastereoselectivity in a one-pot process researchgate.netnih.gov. Subsequent SmI2-mediated cyclization and chemoselective reduction of a lactam moiety were crucial for completing the enantioselective total synthesis of (+)-neothis compound researchgate.netnih.gov.

Another notable protecting group-free synthesis of (±)-neothis compound featured an organocopper-mediated C2-desymmetrization of a bislactone for the stereoselective construction of the cyclohexane-lactone C,D-rings acs.org. The assembly of the fused pyrrolo[1,2-a]azepine core was achieved through a [5+2] maleimide (B117702) photocycloaddition, highlighting a novel application of continuous flow photochemical reactor technology to overcome scale limitations acs.org.

Synthesis of 9a-epi-Stenine

The asymmetric synthesis of 9a-epi-stenine, a stereoisomer differing at the C(9a) position, has been reported, often in conjunction with efforts towards (-)-stenine researchgate.netnih.govsemanticscholar.org. Fujioka and co-workers described an asymmetric synthesis of 9a-epi-stenine by utilizing an intermediate from their route to (-)-stenine researchgate.netnih.gov. A pivotal step in this synthesis involved the installation of the C(9a) stereocenter researchgate.netnih.gov. This was achieved through a Staudinger/aza-Wittig reaction of a keto-azide precursor, followed by the reduction of the resulting imine researchgate.netnih.gov. This methodology demonstrated the versatility of chiral auxiliary-based strategies for preparing complex natural alkaloids containing highly functionalized cyclohexane cores nih.gov.

| Synthetic Route (Fujioka) | Key Reaction | Stereocenter Installation |

| Asymmetric Synthesis | Staudinger/aza-Wittig reaction, followed by imine reduction researchgate.netnih.gov | C(9a) stereocenter researchgate.netnih.gov |

These synthetic endeavors underscore the ingenuity required to navigate the stereochemical complexities inherent in the this compound scaffold and its closely related analogues, providing valuable synthetic tools for accessing these pharmaceutically interesting natural products.

Mechanistic Investigations and Biological Target Identification of Stenine

Elucidation of Molecular Mechanisms of Action for Stenine and its Analogues

The molecular mechanisms of action for this compound and its analogues are, in many instances, still considered unknown or rarely identified in scientific literature nih.govchem960.comnih.gov. This highlights a significant gap in the understanding of how these compounds exert their biological effects.

Direct target engagement studies aim to identify the specific proteins or biomolecules that a compound directly interacts with in a biological system. For this compound, explicit direct target engagement studies are not widely reported in the literature. Several sources indicate that the mechanisms of action for Stemona alkaloids, including this compound, have rarely been identified, and further target identification studies are deemed necessary but are often beyond the scope of current research nih.govnih.gov. General methodologies for direct target engagement, such as Cellular Thermal Shift Assays (CETSA), exist and are crucial for elucidating drug-target interactions directly in cells, but their specific application to this compound has not been detailed in the reviewed literature.

While direct targets of this compound remain largely elusive, some insights into pathway modulation have emerged from studies on related Stemona alkaloids. For instance, tuberostemonine (B192615) (PubChem CID: 100781), another Stemona alkaloid, has been shown to inhibit excitatory transmission at the crayfish neuromuscular junction. This inhibition occurs through its action as a partial open-channel blocker of glutamate (B1630785) receptors, indicating a specific pathway modulation. In contrast, neotuberostemonine (B189803) (PubChem CID: 11667940), despite its antitussive activity, did not exhibit affinity to opioid, 5-HT1A, GABAB, or dopamine (B1211576) D2 receptors in in vitro receptor binding assays, suggesting that its antitussive effect is mediated through alternative, as yet unidentified, pathways.

Computational Approaches in Mechanistic Studies of this compound

Computational approaches, such as molecular docking and dynamics simulations, are powerful tools for predicting drug-target interactions and elucidating mechanisms of action. However, specific applications of these methods to this compound for mechanistic studies or target prediction are not prominently featured in the available research.

While molecular docking and molecular dynamics simulations are widely used in drug discovery to predict ligand-protein interactions and understand dynamic behavior at a molecular level, there is no specific information available detailing the application of these computational techniques directly to this compound for target prediction. The current literature focuses more on the synthetic aspects of this compound and its analogues rather than in silico mechanistic investigations.

Systems biology and mechanistic modeling offer frameworks to understand complex biological processes and predict the behavior of biological systems under various perturbations. These approaches involve developing mathematical and computational models to describe interactions within cells, tissues, and organisms. Despite their utility in elucidating regulatory mechanisms and drug actions, there is no specific reported application of systems biology or mechanistic modeling to this compound or its analogues to understand their biological effects or identify their targets.

Receptor Binding Profiling of this compound and its Synthetic Analogues

While the precise mechanism of this compound is still largely unknown, some receptor binding profiling has been conducted on its synthetic analogues, offering valuable insights into potential biological interactions.

Studies involving synthetic (±)-neothis compound (PubChem CID: 11536426) and (±)-13-epineothis compound (a synthetic analogue) have revealed distinct receptor binding profiles. When screened against a panel of 40 G protein-coupled receptors (GPCRs) and other molecular targets, (±)-neothis compound demonstrated binding exclusively to the muscarinic M5 receptor nih.govnih.gov. In contrast, (±)-13-epineothis compound showed binding affinity for sigma receptors (Sig-Rs) nih.govnih.gov. It is noteworthy that neither of these synthetic analogues exhibited activity at any of the opioid receptors nih.govnih.gov.

Further comprehensive screening of over 100 synthetic Stemona analogues, designed with diverse chemical structures, identified a notable subset of compounds with potent affinity for sigma receptors nih.govnih.gov. For example, compound 14{11} displayed significant binding to both sigma 1 (Ki = 867 nM) and sigma 2 (Ki = 280 nM) receptors. Another analogue, compound 14{15}, showed potent kappa opioid receptor binding (Ki = 407 nM) alongside modest sigma 1 receptor binding (Ki = 1,158 nM) nih.gov. These observed differences in binding profiles, particularly between epimers like neothis compound (B1156026) and 13-epineothis compound, suggest that the stereochemistry at specific positions, such as the C-13 substituent, plays a crucial role in determining their receptor interactions nih.govnih.gov.

The following table summarizes the receptor binding affinities for key this compound analogues:

| Compound | PubChem CID | Receptor Target(s) | Binding Affinity (Ki) | Source |

| (±)-Neothis compound | 11536426 | Muscarinic M5 receptor | Not specified | nih.govnih.gov |

| (±)-13-Epineothis compound | N/A | Sigma receptors (Sig-Rs) | Not specified | nih.govnih.gov |

| Analogue 14{11} | N/A | Sigma 1 receptor | 867 nM | nih.gov |

| Sigma 2 receptor | 280 nM | nih.gov | ||

| Analogue 14{15} | N/A | Kappa opioid receptor | 407 nM | nih.gov |

| Sigma 1 receptor | 1,158 nM | nih.gov |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Insights of Stenine

Methodological Approaches to SAR Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, providing insights into how modifications to a molecule's chemical structure influence its biological response. rsc.org For complex natural products like Stenine, SAR elucidation typically involves a combination of experimental and computational methodologies.

Experimental SAR Approaches: Experimental SAR studies involve the systematic synthesis and biological evaluation of a series of structurally related compounds, often referred to as analogues or derivatives. rsc.org For this compound, the challenging polycyclic system with its numerous contiguous stereogenic centers makes synthetic efforts particularly demanding, yet successful total syntheses have been achieved. invivochem.cnresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netthieme-connect.comnih.govrhhz.netnih.gov These synthetic routes are pivotal, as they enable the creation of this compound analogues with precise structural modifications that would be difficult or impossible to obtain through isolation from natural sources. By synthesizing various derivatives and systematically testing their biological activities, researchers can identify which parts of the molecule are essential for activity, which can be modified for improved potency or selectivity, and which lead to a loss of activity. rsc.org For instance, stereodivergent syntheses have been employed to access different stereoisomers, such as neothis compound (B1156026) (PubChem CID: 11536426), allowing for the investigation of how stereochemistry impacts biological effects. invivochem.cnrhhz.net

Computational SAR Approaches: Computational methods complement experimental studies by employing sophisticated algorithms and models to predict and analyze SARs. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between a compound's chemical properties (descriptors) and its biological activity. rsc.orgresearchgate.netplantaedb.comdeepdyve.com While specific QSAR models for this compound were not extensively detailed in the search results, the general principle involves correlating structural features with quantitative biological data (e.g., IC50 values). This allows for the prediction of activity for untested compounds and the identification of key structural parameters influencing potency.

Molecular Modeling: These techniques utilize computer software to build and simulate three-dimensional models of molecules and their interactions with biological targets. rsc.org Molecular docking, for example, can predict how this compound or its analogues might bind to a receptor or enzyme, providing atomic-level insights into the molecular basis of their activity. This can help in understanding the spatial requirements and intermolecular forces crucial for binding.

Identification of Key Pharmacophoric Elements for Biological Activity of this compound

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. ku.edu For this compound and related Stemona alkaloids, the identification of key pharmacophoric elements is an ongoing area of research.

The core structural motif of many Stemona alkaloids, including this compound, is a pyrrolo[1,2-α]azepine nucleus, often linked with additional fused or bridging rings. invivochem.cnresearchgate.netresearchgate.netpreprints.orgresearchgate.netresearchgate.netresearchgate.netthieme-connect.comresearchgate.net This complex polycyclic system, featuring multiple stereogenic centers, is believed to be critical for their distinct biological profiles. invivochem.cnresearchgate.netnih.gov

Detailed research findings suggest that different structural features within the Stemona alkaloid family contribute to specific activities:

Aliphatic Side Chain: For some Stemona alkaloids, particularly those exhibiting nematocidal activity, the aliphatic side chain has been identified as a key pharmacophoric element. nih.govresearchgate.net This suggests that the length, branching, and functionalization of this chain might be crucial for interaction with their biological targets in nematodes.

Stichoneurine Skeleton: Isomers of this compound possessing a stichoneurine skeleton have shown significant acetylcholinesterase inhibitory properties. researchgate.netresearchgate.net This indicates that the specific arrangement of rings and functional groups within this skeletal type is important for modulating acetylcholinesterase activity.

Pyrrolo[1,2-α]azepine Core: The fundamental pyrrolo[1,2-α]azepine core is a common feature across many biologically active Stemona alkaloids. nih.govinvivochem.cnresearchgate.netresearchgate.netpreprints.orgresearchgate.netresearchgate.netresearchgate.netthieme-connect.comresearchgate.net While the precise mechanism of action for many Stemona alkaloids, including this compound, remains to be fully elucidated, the presence of this core scaffold is consistently associated with their diverse bioactivities. nih.govnih.gov

Table 1: Pharmacophoric Insights from Stemona Alkaloids

| Structural Feature / Alkaloid Type | Associated Biological Activity | Key Pharmacophoric Element | Supporting Evidence |

| Aliphatic side chain (e.g., Stemarines) | Nematocidal activity nih.govresearchgate.net | Aliphatic side chain nih.govresearchgate.net | Alkaloids 3-6 with carboxylic side chains showed significant nematocidal activity. nih.govresearchgate.net |

| Stichoneurine skeleton (this compound isomers) | Acetylcholinesterase inhibition researchgate.netresearchgate.net | Specific ring arrangement and functional groups of stichoneurine skeleton researchgate.netresearchgate.net | Isomers of this compound with stichoneurine skeleton showed significant activity. researchgate.netresearchgate.net |

| Pyrrolo[1,2-α]azepine core | General Stemona alkaloid activities (antitussive, insecticidal, neurochemical) invivochem.cnresearchgate.netresearchgate.netpreprints.orgresearchgate.netresearchgate.netresearchgate.netthieme-connect.comresearchgate.net | Polycyclic core structure, nitrogen atom, stereogenic centers invivochem.cnresearchgate.netresearchgate.netpreprints.orgresearchgate.netresearchgate.netresearchgate.netthieme-connect.comresearchgate.net | Fundamental ring system of Stemona alkaloids. invivochem.cnresearchgate.netresearchgate.netpreprints.orgresearchgate.netresearchgate.netresearchgate.netthieme-connect.comresearchgate.net |

Rational Design Principles for this compound Derivatives and Analogues

The structural complexity of this compound presents both a challenge and an opportunity for rational drug design. Synthetic chemists have developed ingenious strategies to construct the intricate core of this compound, which in turn facilitates the creation of diverse derivatives and analogues for medicinal chemistry exploration. invivochem.cnresearchgate.netnih.govnih.govresearchgate.netthieme-connect.comrhhz.netnih.gov

Key rational design principles applied to this compound and its congeners include:

Stereochemical Control: The presence of numerous stereogenic centers in this compound necessitates highly stereocontrolled synthetic approaches. invivochem.cnresearchgate.netnih.govresearchgate.net Modifying the stereochemical outcome of key reactions, such as the Diels-Alder/Schmidt reaction sequence, has allowed for the synthesis of stereoisomers like neothis compound. invivochem.cnrhhz.net This enables the study of how subtle changes in three-dimensional orientation impact biological activity, a critical aspect of rational design.

Core Scaffold Modification: Researchers aim to prepare this compound analogues for biological screening by systematically modifying its core scaffold. invivochem.cnku.edu This involves altering ring sizes, connectivity, and the introduction or removal of specific functional groups. For example, simplified Stemona-inspired skeleta have been designed, sometimes eliminating the lactone ring found in the natural product. rsc.orgku.edu

Table 2: Examples of Rational Design Strategies for this compound Analogues

| Design Principle | Synthetic Approach / Modification | Outcome / Purpose |

| Stereochemical Control | Stereodivergent Diels-Alder/Schmidt reaction invivochem.cnrhhz.net | Access to stereoisomers (e.g., neothis compound) to study stereochemical impact on activity. invivochem.cnrhhz.net |

| Core Scaffold Simplification | Elimination of lactone ring from Stemona core rsc.orgku.edu | Creation of simplified, diverse Stemona-inspired skeleta for broader screening. rsc.orgku.edu |

| Functional Group Diversification | Introduction of carbamates, amides, aryl groups, heterocycles (indoles, quinolines) nih.govrsc.orgku.edu | Modulation of physicochemical properties, target binding, and biological activity; identification of new chemotypes. nih.govrsc.orgku.edu |

| Basic Nitrogen Introduction | Reductive amination of tricyclic skeleton nih.gov | Exploration of GPCR binding profiles, particularly sigma receptors. nih.gov |

Exploiting the this compound Scaffold for Chemical Library Development and Probe Discovery

The intricate architecture and proven bioactivity of natural products like this compound make their scaffolds highly valuable starting points for chemical library development and probe discovery in modern drug discovery. nih.govku.edu The concept of "natural product-inspired compound collections" leverages the presumed pre-optimization of these structures by natural selection. nih.gov

Stemona alkaloids, including this compound, have served as inspiration for diversity-oriented synthesis (DOS) . nih.govrsc.orgrhhz.netku.edu DOS aims to generate structurally diverse small molecules from a common starting material or scaffold, rather than focusing on a single target. By developing general synthetic methodologies, researchers can efficiently create a wide array of analogues that explore broad chemical space. nih.govrsc.orgrhhz.netku.edu

Specific examples of exploiting the this compound scaffold include:

Development of Stemona-inspired libraries: Researchers have successfully prepared series of analogue sets bearing simplified, diverse Stemona-inspired skeleta. Over 100 such analogues have been subjected to general G protein-coupled receptor (GPCR) profiling. nih.govthieme-connect.com

Identification of Sigma Ligands: A particularly rich subset of hit compounds from these libraries targeted sigma receptors (Sig-Rs). nih.govthieme-connect.com Further expansion of this subset with focused library sets led to the discovery of a fully synthetic, potent chemotype of sigma ligands. nih.govthieme-connect.com This exemplifies how natural product scaffolds can lead to the identification of novel pharmacological probes and potential therapeutic agents.

Probe Discovery: The systematic generation and screening of this compound-derived analogues contribute directly to probe discovery. Chemical probes are highly selective and potent small molecules used to investigate biological processes and validate drug targets. nih.govnih.govku.edu The ability to create structurally diverse compounds from the this compound scaffold allows for the exploration of new biological activities and the identification of compounds suitable for mechanistic studies.

The ongoing efforts to synthesize and diversify this compound's scaffold underscore its significance as a privileged structure in medicinal chemistry, offering a robust platform for the discovery of new bioactive molecules.

Emerging Research Directions and Future Perspectives on Stenine

Advancements in Synthetic Methodology for Stenine Scaffolds

The synthesis of the this compound scaffold, with its complex tetracyclic core and multiple stereocenters, has been a formidable challenge that has spurred innovation in synthetic organic chemistry. Early total syntheses laid the groundwork, and recent advancements have focused on improving efficiency, stereoselectivity, and the ability to generate analogues.

A significant strategy in the construction of the this compound core has been the application of the Diels-Alder reaction . For instance, a tandem Diels-Alder/azido-Schmidt reaction sequence has been effectively utilized to rapidly assemble the core skeleton shared by several Stemona alkaloids, including this compound. nih.gov This approach allows for the construction of two rings and the formation of four stereocenters in a single, Lewis acid-promoted step. frontiersin.org The stereochemical outcome of this reaction can be controlled by the choice of Lewis acid, enabling the synthesis of different stereoisomers. frontiersin.org Another powerful approach involves an intramolecular Diels-Alder reaction of a 2-amido-5-methylthio-substituted furan, which effectively creates the desired azepinoindole skeleton. uni-due.de

More recent innovations have focused on asymmetric synthesis to produce enantiomerically pure this compound. One notable asymmetric synthesis of (–)-stenine was achieved through a concise 14-step sequence, with a key step being an asymmetric Michael addition promoted by an Evans Ni complex to construct the densely substituted cyclohexanone (B45756) core. Another innovative strategy employed a double Michael addition, utilizing a catalyst derived from (1R,2R)-(-)-1,2-diaminocyclohexane in conjunction with silica-bound KOH and ultrasound, to achieve excellent yield and control of asymmetry. researchgate.net This was followed by a reductive cyclization where the nitro group is activated to form both the azepanone and pyrrolidine (B122466) rings, completing the core structure in a highly efficient manner. researchgate.net

The development of these diverse synthetic strategies not only demonstrates the ingenuity of synthetic chemists but also provides the necessary tools to construct a variety of this compound analogues. The ability to readily access these analogues is crucial for probing the biological activities of this class of molecules.

Table 1: Comparison of Key Synthetic Strategies for the this compound Scaffold

| Synthetic Strategy | Key Reaction(s) | Advantages | Reference(s) |

|---|---|---|---|

| Tandem Diels-Alder/Azido-Schmidt Reaction | Intermolecular Diels-Alder, Intramolecular Schmidt reaction | Rapid assembly of the core skeleton, stereochemical diversity through catalyst control. | nih.govfrontiersin.org |

| Intramolecular Diels-Alder Cascade | Intramolecular [4+2] cycloaddition of a substituted furan, rearrangement cascade | High stereoselectivity in forming the azepinoindole skeleton. | uni-due.de |

| Asymmetric Double Michael Addition | Asymmetric Michael addition, Reductive cyclization of a nitro group | High enantioselectivity, concise route to the core structure. | researchgate.net |

Integration of Chemical Biology Tools for Deeper Mechanistic Understanding of this compound

Despite the advances in its synthesis, the precise molecular mechanism of action for this compound remains largely uncharacterized. nih.gov Traditional pharmacological studies have been limited, and a deeper understanding will necessitate the integration of sophisticated chemical biology tools. The future in this area will likely involve moving beyond simple bioactivity screening to a more nuanced investigation of how this compound interacts with cellular components.

A key approach will be the use of activity-based protein profiling (ABPP) . This powerful technique employs reactive chemical probes to covalently label the active sites of specific enzyme families within complex proteomes. While this compound itself may not be a covalent modifier, the synthesis of this compound analogues bearing reactive "warheads" could enable the identification of its protein targets.

Another promising avenue is the development of This compound-based affinity probes . By chemically modifying the this compound scaffold to incorporate a reporter tag, such as biotin (B1667282) or a fluorescent dye, researchers can perform pulldown experiments to isolate binding partners from cell lysates. The success of this approach hinges on the ability to modify the this compound structure without abolishing its biological activity. The synthetic routes developed for this compound analogues will be invaluable in this regard, allowing for the strategic placement of linkers and tags.

Furthermore, genetic approaches , such as chemical genetics, can be employed to identify genes that modulate cellular sensitivity to this compound. Screening of genome-wide knockout or overexpression libraries in the presence of this compound could reveal pathways and protein networks affected by the compound, providing crucial clues about its mechanism of action.

Innovative Approaches for Biological Target Validation of this compound

The identification of potential biological targets is only the first step; rigorous validation is required to confirm that these targets are responsible for the observed biological effects of this compound. While traditional methods rely on in vitro binding assays, innovative approaches are needed for robust in-cell and in-vivo validation.

One of the most definitive methods for target validation is genetic manipulation . Techniques such as CRISPR-Cas9 gene editing can be used to knock out or mutate the gene encoding a putative target protein. If the cells lacking the target protein exhibit a different response to this compound treatment compared to wild-type cells, it provides strong evidence for a direct interaction.

Chemical validation offers a complementary approach. This involves the design and synthesis of "bump-and-hole" mutants, where the target protein is engineered to accommodate a modified this compound analogue that does not bind to the wild-type protein. Observing a biological effect only in cells expressing the mutant protein upon treatment with the modified analogue can provide compelling evidence for target engagement.

Recent studies on analogues of Stemona alkaloids have identified the sigma receptor as a potential target. nih.gov Specifically, screening of a library of over 100 synthetic Stemona analogues led to the discovery of a potent chemotype of sigma ligands. nih.gov This finding opens the door for targeted validation studies. For example, competition binding assays with known sigma receptor ligands and functional assays in cells with modulated sigma receptor expression could be employed to validate this target for specific this compound analogues.

Potential of this compound as a Chemical Probe for Biological Systems Investigation

A chemical probe is a small molecule that can be used to study a specific biological target or process in a cellular or in vivo context. The development of this compound-based chemical probes holds immense potential for dissecting complex biological pathways. To function as a reliable chemical probe, a molecule should ideally possess high potency, selectivity, and a well-characterized mechanism of action.

The journey towards developing this compound into a chemical probe begins with the synthesis of derivatives that can be "clicked" to reporter molecules. The introduction of a bioorthogonal handle, such as an alkyne or an azide, onto the this compound scaffold would allow for its attachment to fluorescent dyes, biotin, or other tags via click chemistry. This would enable the visualization of this compound's subcellular localization through fluorescence microscopy or the identification of its binding partners through affinity purification and mass spectrometry.

The creation of a library of this compound analogues through diversity-oriented synthesis is a crucial step in this direction. nih.gov By systematically modifying the this compound scaffold, it may be possible to develop derivatives with improved selectivity for a particular biological target. These highly selective analogues would be invaluable as chemical probes to investigate the specific roles of their target proteins in cellular signaling and disease.

While the direct use of this compound as a chemical probe has not yet been reported, the groundwork has been laid through the development of synthetic methodologies and the initial exploration of its biological targets. The future in this area will likely see the design and synthesis of sophisticated this compound-based probes that will illuminate its biological functions and potentially those of other Stemona alkaloids.

Q & A

Q. What spectroscopic and analytical techniques are critical for identifying and characterizing Stenine and its derivatives?

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and NOESY) for elucidating carbon-hydrogen frameworks and stereochemistry. Mass spectrometry (HRMS) is essential for molecular formula determination. X-ray crystallography provides definitive proof of stereochemical configurations, especially for novel derivatives . For purity assessment, high-performance liquid chromatography (HPLC) paired with UV-Vis or mass detection is recommended.

Q. What are the key synthetic steps in constructing this compound’s complex polycyclic framework?

The core strategy involves stereoselective Diels-Alder reactions to form cyclohexane rings and Schmidt reactions (azide-mediated rearrangements) to generate nitrogen-containing rings. For example, in the first-generation synthesis, a Diels-Alder/Schmidt tandem reaction builds the seven-membered C-ring and five-membered D-ring in a single step, while subsequent functionalization installs the ethyl substituent via iodolactonization/Keck olefination . Researchers must optimize reaction conditions (e.g., temperature, catalysts) to control stereochemical outcomes.

Advanced Research Questions

Q. How can researchers address contradictory stereochemical outcomes in this compound synthesis?

Discrepancies in stereochemistry often arise from competing transition states in Diels-Alder reactions. To resolve this, employ chiral auxiliaries or asymmetric catalysis to enforce desired configurations. For instance, Hart’s synthesis used substrate-controlled stereochemistry, while Morimoto leveraged chiral oxazaborolidine catalysts to achieve enantioselectivity . Comparative analysis of reaction parameters (e.g., solvent polarity, Lewis acids) using density functional theory (DFT) calculations can rationalize divergent pathways .

Q. What methodologies enable efficient optimization of this compound’s synthetic routes for scalability?

Second-generation syntheses prioritize atom economy and step reduction. For example, replacing Hart’s multi-step sequence with a one-pot Diels-Alder/Schmidt cascade reduced intermediate purification and improved yield . Researchers should conduct kinetic studies to identify rate-limiting steps (e.g., azide cyclization) and screen alternative reagents (e.g., flow chemistry for hazardous intermediates). Process analytical technology (PAT) tools, such as in-situ IR monitoring, enhance reproducibility .

Q. How should researchers resolve contradictions between computational predictions and experimental data in this compound’s reactivity?

Cross-validate computational models (e.g., molecular docking for bioactivity) with experimental assays. If DFT simulations predict a favored transition state but experiments yield unexpected stereoisomers, re-examine solvent effects or non-covalent interactions (e.g., hydrogen bonding) omitted in the model. Use high-throughput screening to test substituent effects on reaction outcomes .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility of this compound’s synthetic protocols across laboratories?

Document all reaction parameters (e.g., exact stoichiometry, solvent batch, humidity) and characterize intermediates rigorously. For example, discrepancies in Schmidt reaction yields may stem from trace moisture affecting azide stability. Provide raw NMR and HPLC data in supplementary materials, adhering to journal guidelines for transparency .

Q. How can researchers design experiments to distinguish between this compound’s proposed biosynthetic pathways?

Use isotopic labeling (e.g., ¹³C-glucose) in precursor-feeding studies with Stemona plants or microbial hosts. Analyze labeled intermediates via LC-MS/MS to trace metabolic flux. Compare results with biomimetic synthetic routes (e.g., oxidative coupling of putative precursors) to validate hypotheses .

Future Directions

Q. What unresolved challenges in this compound research warrant further investigation?

- Stereochemical plasticity : Explore enzymatic catalysis to achieve unattainable stereoisomers via traditional synthesis .

- Biological activity : Develop assays to correlate structural modifications (e.g., ethyl group configuration) with antitussive or antimicrobial effects, addressing gaps in structure-activity relationships (SAR) .

- Green chemistry : Replace toxic azide reagents in Schmidt reactions with biocatalytic alternatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。